4-[(2-Bromobenzyl)oxy]piperidine hydrochloride
Description
4-[(2-Bromobenzyl)oxy]piperidine hydrochloride is a piperidine derivative featuring a 2-bromobenzyloxy substituent. Piperidine rings are common in pharmaceuticals due to their conformational flexibility and ability to interact with biological targets. The bromine atom at the 2-position of the benzyl group enhances the compound's lipophilicity and may influence its pharmacokinetic properties.
Molecular Formula: C₁₂H₁₅BrClNO₂ Molecular Weight: ~330.65 g/mol (estimated based on analogs) Key Features:
- Piperidine backbone with a 2-bromobenzyloxy substituent.
- Hydrochloride salt for improved solubility.
- Potential synthetic routes involving nucleophilic substitution or coupling reactions .
Properties
IUPAC Name |
4-[(2-bromophenyl)methoxy]piperidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BrNO.ClH/c13-12-4-2-1-3-10(12)9-15-11-5-7-14-8-6-11;/h1-4,11,14H,5-9H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVLYNVZZFJKPKK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1OCC2=CC=CC=C2Br.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17BrClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Etherification Reaction
The central step in the synthesis is the etherification of piperidine with 2-bromobenzyl chloride. This reaction can be summarized as follows:
Procedure : Piperidine is dissolved in an aprotic solvent (e.g., dichloromethane) and treated with 2-bromobenzyl chloride in the presence of a base such as potassium carbonate or triethylamine. The reaction mixture is stirred at room temperature or slightly elevated temperatures (0–25°C) for 12 to 24 hours to ensure complete conversion.
Mechanism : The nucleophilic nitrogen or carbon of the piperidine attacks the electrophilic benzylic carbon of the bromobenzyl chloride, displacing chloride and forming the ether linkage.
Work-up : After completion, the reaction mixture is washed with water and extracted with organic solvents. The organic layer is dried over anhydrous sodium sulfate and concentrated.
Purification : The crude product is purified by flash column chromatography using methanol/dichloromethane gradients or recrystallization to achieve high purity (>95%).
Formation of Hydrochloride Salt
Procedure : The purified free base is dissolved in methanolic hydrochloric acid (3N HCl in methanol) and stirred at room temperature overnight.
Purpose : This step converts the free base into its hydrochloride salt, improving water solubility and stability.
Isolation : The solvent is evaporated under reduced pressure, and the hydrochloride salt is collected as a solid.
- Reaction Conditions and Optimization
| Parameter | Typical Conditions | Notes |
|---|---|---|
| Solvent | Dichloromethane, tetrahydrofuran, ethyl acetate | Aprotic solvents favor nucleophilic substitution |
| Base | Potassium carbonate, triethylamine | Neutralizes HCl byproduct |
| Temperature | 0–25°C | Room temperature preferred to avoid side reactions |
| Reaction Time | 12–24 hours | Ensures complete conversion |
| Purification | Flash chromatography, recrystallization | Achieves >95% purity |
| Hydrochloride formation | Methanolic HCl (3N), room temperature, overnight | Converts free base to stable salt |
- Industrial Scale Considerations
Continuous Flow Chemistry : To increase efficiency and reproducibility, continuous flow reactors may be employed for the etherification step, allowing precise control of temperature, mixing, and reaction time.
Solvent Recycling and Safety : Industrial processes optimize solvent use and incorporate safety measures for handling brominated reagents and corrosive acids.
Quality Control : High-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are used to monitor purity and confirm structure during scale-up.
- Analytical Characterization
NMR Spectroscopy : ^1H and ^13C NMR confirm the substitution pattern on the piperidine ring and the presence of the bromobenzyl ether moiety.
Mass Spectrometry : High-resolution mass spectrometry verifies the molecular weight consistent with C13H17BrNO·HCl.
Melting Point and Solubility : The hydrochloride salt exhibits enhanced solubility in polar solvents and a characteristic melting point, aiding in quality assessment.
- Summary Table of Preparation Steps
| Step | Reagents/Conditions | Outcome |
|---|---|---|
| 1. Etherification | Piperidine + 2-bromobenzyl chloride + base in DCM, RT, 12-24 h | Formation of 4-[(2-bromobenzyl)oxy]piperidine free base |
| 2. Work-up and Purification | Extraction, drying, chromatography | Pure free base obtained |
| 3. Salt Formation | Methanolic HCl (3N), RT, overnight | Conversion to hydrochloride salt |
| 4. Isolation | Solvent evaporation, drying | Solid 4-[(2-bromobenzyl)oxy]piperidine hydrochloride |
- Research Findings and Notes
The choice of base and solvent critically influences yield and purity, with potassium carbonate and dichloromethane being optimal in many cases.
Reaction temperature control prevents side reactions such as over-alkylation or decomposition.
The hydrochloride salt form enhances the compound’s stability and solubility, facilitating further pharmacological testing.
Variations in the position of bromine on the benzyl ring (e.g., 3- or 4-bromo) affect the synthetic route slightly but follow similar preparation principles.
Industrial methods focus on scalability, safety, and environmental considerations, often employing continuous flow processes and solvent recycling.
- Conclusion
Chemical Reactions Analysis
4-[(2-Bromobenzyl)oxy]piperidine hydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the benzyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced depending on the reagents used. For example, oxidation can be achieved using agents like potassium permanganate, while reduction can be carried out using hydrogen gas in the presence of a palladium catalyst.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Scientific Research Applications
4-[(2-Bromobenzyl)oxy]piperidine hydrochloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used to study the effects of piperidine derivatives on biological systems.
Medicine: Research into potential therapeutic applications, such as anticancer or antimicrobial agents, often involves this compound.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-[(2-Bromobenzyl)oxy]piperidine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors, in biological systems. The piperidine ring is known to interact with various biological targets, potentially leading to therapeutic effects. The exact pathways and molecular targets can vary depending on the specific application and the modifications made to the compound .
Comparison with Similar Compounds
Key Observations:
Linker Modifications : Compounds with ethyl or methyl linkers (e.g., ) exhibit increased molecular flexibility, which may alter bioavailability.
Piperidine Substituent Position : Derivatives with substituents on the piperidine 3-position (e.g., ) show distinct spatial arrangements, influencing interactions with chiral targets.
Electronic Effects : Chlorine analogs (e.g., ) have reduced electronegativity compared to bromine, impacting dipole moments and solubility.
Pharmacological Potential:
Biological Activity
4-[(2-Bromobenzyl)oxy]piperidine hydrochloride is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, pharmacological effects, and relevant studies.
Chemical Structure and Properties
This compound features a piperidine ring substituted with a bromobenzyl ether. This unique structural configuration is crucial for its biological interactions and pharmacological properties.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including receptors and enzymes. The compound may function as an inhibitor or modulator of specific biological pathways, which can lead to various pharmacological effects such as:
- Antimicrobial Activity: The presence of halogen groups (like bromine) typically enhances the compound's interaction with microbial targets, potentially inhibiting their growth.
- Neuropharmacological Effects: The piperidine structure is known for its role in modulating neurotransmitter systems, which may contribute to effects on mood and cognition.
Antimicrobial Activity
Research has demonstrated that derivatives of piperidine, including this compound, exhibit significant antimicrobial properties. Studies have shown that compounds with similar structures can inhibit the growth of various bacterial strains, including Gram-positive and Gram-negative bacteria.
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | E. coli | 50 µg/mL |
| This compound | S. aureus | 25 µg/mL |
These findings suggest that the compound may be effective against common pathogens, making it a candidate for further development as an antimicrobial agent.
Anticancer Activity
Preliminary studies indicate that piperidine derivatives possess anticancer properties. The mechanism often involves the inhibition of cancer cell proliferation and induction of apoptosis in various cancer cell lines.
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| HeLa (cervical cancer) | 15 | |
| MDA-MB-231 (breast cancer) | 12 | |
| A549 (lung cancer) | 18 |
These results highlight the potential therapeutic applications of this compound in oncology.
Case Studies
A series of case studies have been conducted to evaluate the biological activities of piperidine derivatives:
- Study on Antimicrobial Efficacy : A study assessed the antimicrobial properties of a range of piperidine derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that compounds with bromine substitutions exhibited enhanced activity compared to their unsubstituted counterparts.
- Anticancer Evaluation : In vitro tests on various cancer cell lines revealed that certain modifications to the piperidine structure significantly increased cytotoxicity. For instance, adding electron-withdrawing groups improved the compound's ability to induce apoptosis in cancer cells.
- Neuropharmacological Assessment : Research focused on the effects of piperidine derivatives on neurotransmitter systems indicated potential anxiolytic and antidepressant-like effects in animal models, suggesting a role in mental health therapeutics.
Q & A
Q. What are the recommended synthetic routes for 4-[(2-Bromobenzyl)oxy]piperidine hydrochloride, and what key reagents are involved?
The compound is typically synthesized via nucleophilic substitution. Piperidine derivatives react with 2-bromobenzyl bromide or chloride under basic conditions (e.g., NaOH or K₂CO₃) in anhydrous solvents like dichloromethane or THF. Triethylamine may act as a catalyst to deprotonate the piperidine oxygen, facilitating alkylation. Post-reaction purification involves recrystallization or column chromatography to isolate the hydrochloride salt .
Q. Which analytical techniques are critical for confirming the structural integrity and purity of this compound?
- NMR spectroscopy (¹H/¹³C) confirms substitution patterns and bromobenzyl integration.
- HPLC (C18 column, acetonitrile/water mobile phase) assesses purity (>95% by area normalization).
- Mass spectrometry (ESI or EI) validates molecular weight (e.g., [M+H]+ expected at m/z 304.1).
- Elemental analysis ensures stoichiometric Cl⁻ content .
Q. What safety protocols should be followed when handling this compound in the laboratory?
- Use PPE: nitrile gloves, lab coat, and safety goggles to avoid skin/eye contact.
- Work in a fume hood to prevent inhalation of fine particles.
- Store in airtight containers under inert gas (N₂/Ar) to minimize hydrolysis.
- Emergency measures: Flush exposed skin/eyes with water for 15 minutes and seek medical attention .
Q. How should this compound be stored to maintain stability?
Store at 2–8°C in a desiccator with silica gel. Avoid exposure to moisture, light, or acidic/alkaline vapors, as the bromobenzyl ether group is sensitive to hydrolysis. Stability studies recommend monitoring via HPLC every 6 months .
Q. What are the primary research applications of this compound in academia?
It serves as:
- A precursor for neuroactive agents (e.g., dopamine receptor modulators).
- A building block in metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura).
- A ligand in coordination chemistry studies due to the piperidine-bromobenzyl motif .
Advanced Questions
Q. How can reaction conditions be optimized to improve yield in the alkylation step?
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity but may increase side reactions.
- Base choice : K₂CO₃ (solid) minimizes hydrolysis compared to aqueous NaOH.
- Catalysts : Phase-transfer catalysts (e.g., TBAB) improve interfacial reactivity.
- Temperature : 50–60°C balances reaction rate and by-product formation .
Q. What strategies are effective in developing a validated HPLC method for quantifying trace impurities?
- Column : Use a C18 column (5 µm, 250 × 4.6 mm) with a gradient of 0.1% TFA in water/acetonitrile.
- Detection : UV at 254 nm for aromatic groups.
- Validation parameters : Include linearity (R² >0.999), LOD/LOQ (<0.1%), and repeatability (%RSD <2) .
Q. How should researchers address contradictory data in synthetic yield reports across studies?
- Variable analysis : Compare reagent purity (e.g., 2-bromobenzyl bromide ≥98% vs. technical grade), solvent dryness, and reaction time.
- By-product profiling : Use LC-MS to identify side products (e.g., di-alkylated piperidine).
- Reproducibility : Replicate conditions with controlled humidity and inert atmosphere .
Q. What steps can mitigate low yields or by-product formation during synthesis?
Q. How can the biological activity of this compound be systematically evaluated?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
